Carbamic acid, (4-aminobutyl)-, 2-(trimethylsilyl)ethyl ester
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Overview
Description
2-(Trimethylsilyl)ethyl (4-aminobutyl)carbamate is a compound that features a trimethylsilyl group attached to an ethyl chain, which is further connected to a 4-aminobutyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylsilyl)ethyl (4-aminobutyl)carbamate typically involves the protection of amine groups using the trimethylsilyl group. One common method involves the reaction of 2-(trimethylsilyl)ethanol with 4-aminobutyl carbamate under specific conditions to form the desired compound . The reaction is usually carried out in the presence of a base such as triethylamine and a catalyst to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(Trimethylsilyl)ethyl (4-aminobutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Fluoride ions are often used to remove the trimethylsilyl group, facilitating further substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-(Trimethylsilyl)ethyl (4-aminobutyl)carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines and hydroxyl groups in organic synthesis.
Biology: The compound can be used in the synthesis of biologically active molecules and peptides.
Industry: The compound is utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2-(Trimethylsilyl)ethyl (4-aminobutyl)carbamate involves the cleavage of the trimethylsilyl group under specific conditions, such as the presence of fluoride ions . This cleavage releases the active amine or hydroxyl group, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and the functional groups present in the molecule.
Comparison with Similar Compounds
Similar Compounds
2-(Trimethylsilyl)ethoxycarbonyl (TEOC): Used as a protecting group for amines and hydroxyl groups.
2-(Phenyl-2-trimethylsilyl)ethoxycarbonyl (PSOC): Similar to TEOC but with a phenyl group, offering different reactivity and stability.
2-(Triphenylsilyl)ethoxycarbonyl (TPSEOC): Contains a triphenylsilyl group, providing unique properties and reactivity.
Uniqueness
2-(Trimethylsilyl)ethyl (4-aminobutyl)carbamate is unique due to its specific combination of a trimethylsilyl group and a 4-aminobutyl carbamate group. This structure provides distinct reactivity and stability, making it valuable for specific applications in organic synthesis and materials science.
Properties
CAS No. |
682812-50-6 |
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Molecular Formula |
C10H24N2O2Si |
Molecular Weight |
232.39 g/mol |
IUPAC Name |
2-trimethylsilylethyl N-(4-aminobutyl)carbamate |
InChI |
InChI=1S/C10H24N2O2Si/c1-15(2,3)9-8-14-10(13)12-7-5-4-6-11/h4-9,11H2,1-3H3,(H,12,13) |
InChI Key |
ILZMTTFQGSPZQW-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOC(=O)NCCCCN |
Origin of Product |
United States |
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